molecular formula C11H17NO3 B3352157 1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl- CAS No. 42780-25-6

1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-

Cat. No.: B3352157
CAS No.: 42780-25-6
M. Wt: 211.26 g/mol
InChI Key: GYVLALHSQIGDKI-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl- is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This specific compound features a pyrrole ring substituted with acetic acid, a hydroxypropyl group, and two methyl groups

Preparation Methods

The synthesis of 1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with bromoacetic acid in the presence of a base, followed by the addition of 3-hydroxypropyl bromide. The reaction conditions typically include:

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Temperature: Room temperature to reflux conditions

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The acetic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Electrophilic reagents: Bromine, nitric acid

Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrroles.

Scientific Research Applications

1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxypropyl and acetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl- can be compared with other similar compounds, such as:

    1H-Pyrrole-3-acetic acid, 2,5-dimethyl-: Lacks the hydroxypropyl group, resulting in different chemical properties and reactivity.

    1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-: Lacks the two methyl groups, affecting its steric and electronic properties.

    1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2-methyl-:

Properties

IUPAC Name

2-[1-(3-hydroxypropyl)-2,5-dimethylpyrrol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-8-6-10(7-11(14)15)9(2)12(8)4-3-5-13/h6,13H,3-5,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVLALHSQIGDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCCO)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195455
Record name 1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42780-25-6
Record name 1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042780256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-
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1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-
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1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-
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1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-
Reactant of Route 5
1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-
Reactant of Route 6
1H-Pyrrole-3-acetic acid, 1-(3-hydroxypropyl)-2,5-dimethyl-

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